molecular formula C18H20N2O4S B297166 N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide

Cat. No. B297166
M. Wt: 360.4 g/mol
InChI Key: OZPOVDYWDRGSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide, also known as BMS-303141, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a promising target for the treatment of type 2 diabetes and obesity.

Mechanism of Action

PTP1B is a negative regulator of insulin and leptin signaling pathways. It dephosphorylates key signaling molecules, including the insulin receptor and insulin receptor substrate 1, leading to decreased insulin and leptin signaling and impaired glucose homeostasis. N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide inhibits PTP1B activity by binding to the catalytic site of the enzyme, thereby preventing the dephosphorylation of key signaling molecules and enhancing insulin and leptin signaling.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide has been shown to improve glucose tolerance, insulin sensitivity, and body weight control in animal models of diabetes and obesity. In addition, N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide has been shown to reduce hepatic glucose production and improve lipid metabolism. These effects are mediated by the inhibition of PTP1B activity and the subsequent enhancement of insulin and leptin signaling.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is a highly selective and potent inhibitor of PTP1B, making it an ideal tool for studying the role of PTP1B in insulin and leptin signaling pathways. However, N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, the synthesis of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is complex and time-consuming, which can make it difficult to obtain large quantities of the compound.

Future Directions

For the development of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. In addition, the use of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide in combination with other drugs targeting insulin and leptin signaling pathways may provide synergistic effects and enhance its therapeutic efficacy. Finally, the identification of new targets for N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide and the development of new compounds based on its structure may lead to the discovery of novel therapies for type 2 diabetes and obesity.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide involves a multi-step process starting with the reaction of 3-acetylphenol with benzylamine to form N-(3-acetylphenyl)benzylamine. This intermediate is then reacted with methylsulfonyl chloride to form N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide inhibits PTP1B activity, leading to increased insulin and leptin signaling and improved glucose homeostasis. In vivo studies in animal models of diabetes and obesity have demonstrated that N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide improves glucose tolerance, insulin sensitivity, and body weight control.

properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide

InChI

InChI=1S/C18H20N2O4S/c1-14(21)16-9-6-10-17(11-16)19-18(22)13-20(25(2,23)24)12-15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3,(H,19,22)

InChI Key

OZPOVDYWDRGSQN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.